molecular formula C21H26O3Si2 B14196466 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one CAS No. 918129-26-7

5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one

Katalognummer: B14196466
CAS-Nummer: 918129-26-7
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: SYSZXTZUNNOERI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one is a complex organic compound with a unique structure that includes both silyl and furanone groups

Vorbereitungsmethoden

The synthesis of 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one typically involves multiple steps. One common synthetic route includes the reaction of a furanone derivative with silylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one of the silyl groups is replaced by another functional group using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one involves its interaction with specific molecular targets. The silyl groups in the compound can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the furanone moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates that further interact with other molecules. These interactions are crucial in determining the compound’s reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one stands out due to its unique combination of silyl and furanone groups. Similar compounds include:

This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications, making it a valuable tool in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

918129-26-7

Molekularformel

C21H26O3Si2

Molekulargewicht

382.6 g/mol

IUPAC-Name

5-methoxy-5-[methyl(diphenyl)silyl]-3-trimethylsilylfuran-2-one

InChI

InChI=1S/C21H26O3Si2/c1-23-21(16-19(20(22)24-21)25(2,3)4)26(5,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16H,1-5H3

InChI-Schlüssel

SYSZXTZUNNOERI-UHFFFAOYSA-N

Kanonische SMILES

COC1(C=C(C(=O)O1)[Si](C)(C)C)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.